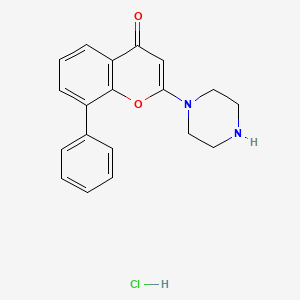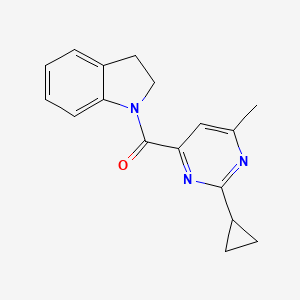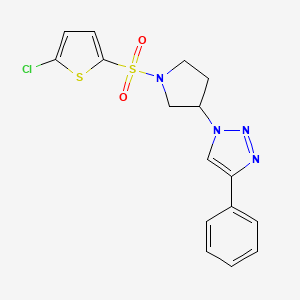
6-(1-Methylpyrazol-3-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(1-Methylpyrazol-3-yl)pyridin-2-amine” is a chemical compound with the CAS Number: 1691799-30-0 . It has a molecular weight of 174.21 . The IUPAC name for this compound is 6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine .
Molecular Structure Analysis
The InChI code for “6-(1-Methylpyrazol-3-yl)pyridin-2-amine” is 1S/C9H10N4/c1-13-6-5-8(12-13)7-3-2-4-9(10)11-7/h2-6H,1H3,(H2,10,11) . This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, and 4 nitrogen atoms.Physical And Chemical Properties Analysis
The compound has a melting point range of 160-162 degrees Celsius .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “6-(1-Methylpyrazol-3-yl)pyridin-2-amine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity, making them potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Organic Synthesis
5-Amino-pyrazoles, a class of compounds to which “6-(1-Methylpyrazol-3-yl)pyridin-2-amine” belongs, have proven to be potent reagents in organic and medicinal synthesis . They serve as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . These compounds are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .
Drug Design and Engineering
Nitrogen-containing aromatic heterocycles, like “6-(1-Methylpyrazol-3-yl)pyridin-2-amine”, are common motifs in a wide range of synthesized drugs . A glance at FDA databases reveals the structural significance of nitrogen-based heterocycles in the drug design and engineering of pharmaceuticals . Therefore, “6-(1-Methylpyrazol-3-yl)pyridin-2-amine” could potentially be used in the development of new drugs.
Synthesis of Platinum Compounds
In a study, an aryl-substituted pyrazole was reacted with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand . This suggests that “6-(1-Methylpyrazol-3-yl)pyridin-2-amine” could potentially be used in the synthesis of platinum compounds.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with targets such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cell signaling, respectively.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways . These pathways are involved in cell proliferation and survival, and their inhibition can lead to the suppression of cancer cell growth.
Biochemical Pathways
Related compounds have been found to inhibit the flt3-itd and bcr-abl pathways , which are involved in cell proliferation and survival. The inhibition of these pathways can lead to the suppression of cancer cell growth.
Result of Action
Similar compounds have been found to inhibit cell migration, which is a key process in cancer metastasis .
Propiedades
IUPAC Name |
6-(1-methylpyrazol-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-5-8(12-13)7-3-2-4-9(10)11-7/h2-6H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMOREOQCHRCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Methylpyrazol-3-yl)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2476951.png)

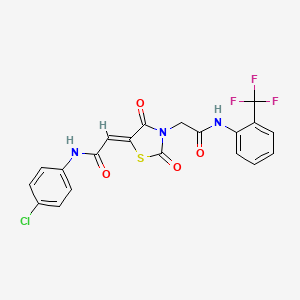
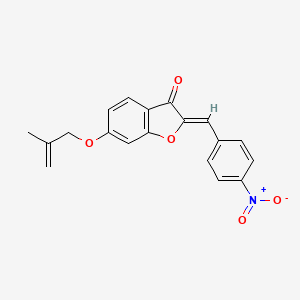
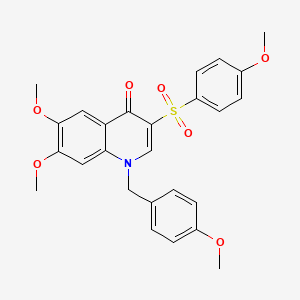
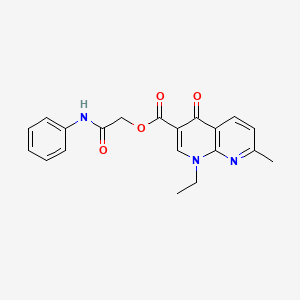
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane](/img/structure/B2476961.png)
![1-(4-bromobenzyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2476962.png)
